N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine
Description
N-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a fluorinated piperidine derivative characterized by a methyl group at the 4-position of the piperidine ring and a 3,3,3-trifluoropropyl substituent at the 1-position. This compound is marketed as a synthetic building block for pharmaceutical and chemical research, with commercial availability in quantities ranging from 50 mg to 500 mg . Its structure combines the rigidity of the piperidine scaffold with the lipophilicity and electron-withdrawing properties of the trifluoropropyl group, making it a candidate for drug discovery, particularly in modulating central nervous system (CNS) targets or enzyme inhibition.
Properties
IUPAC Name |
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-13-8-2-5-14(6-3-8)7-4-9(10,11)12/h8,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQVFDTZJOSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoropropylating agents. One common method includes the alkylation of N-methylpiperidine with 3,3,3-trifluoropropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoropropyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoropropyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with modified alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine. For instance, derivatives containing similar piperidine structures have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The trifluoropropyl group enhances lipophilicity, potentially improving the bioavailability of these compounds.
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter systems. Compounds with piperidine moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurodegenerative diseases like Alzheimer's. Some synthesized derivatives have demonstrated strong AChE inhibitory activity with IC50 values below 5 µM, indicating their potential as therapeutic agents in neuropharmacology .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique trifluoropropyl group can be utilized to introduce fluorinated functionalities into various chemical entities, enhancing their pharmacological properties and stability. This compound's synthesis often involves multistep reactions where it acts as an intermediate or a final product .
Catalytic Applications
In synthetic methodologies, this compound has been explored as a catalyst or a ligand in various reactions. For example, its ability to stabilize radical intermediates makes it suitable for photocatalyzed reactions involving alkyl halides . The incorporation of trifluoropropyl groups can also influence the reactivity and selectivity of these reactions.
Case Study 1: Anticancer Compound Development
A series of piperidine derivatives were synthesized based on this compound. These compounds underwent biological evaluation against multiple cancer cell lines. The results indicated that specific modifications to the piperidine ring significantly enhanced anticancer activity compared to unmodified analogs .
Case Study 2: AChE Inhibition Studies
In a study focused on AChE inhibitors, several piperidine derivatives were tested for their inhibitory effects. Compounds derived from this compound exhibited promising results with notable potency against AChE, suggesting their potential use in treating cognitive disorders .
Mechanism of Action
The mechanism of action of N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine to five analogs, focusing on structural, synthetic, physicochemical, and application-based differences.
Structural Comparisons
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity: The trifluoropropyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., simple propyl chains). However, 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine has higher aromaticity, which may reduce solubility.
- Metabolic Stability : Fluorination generally reduces metabolic degradation. The target compound’s trifluoropropyl group likely offers superior stability compared to halogenated analogs like [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine .
Key Research Findings
- Structure-Activity Relationships (SAR): Trifluoropropyl groups enhance binding affinity in enzyme inhibitors compared to non-fluorinated chains, as seen in p97 ATPase inhibitors (e.g., compound 14 in ) .
- Synthetic Challenges : Fluorinated reagents (e.g., 1,3-bis(trifluoromethyl)benzene in ) are critical for introducing CF₃ groups but require specialized handling .
Biological Activity
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a methyl group and a trifluoropropyl substituent. The molecular formula is CHFN, with a molecular weight of approximately 209.21 g/mol. The trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.
Antitumor Activity
Research has shown that compounds with similar structures exhibit promising antitumor activities. For instance, analogs of this compound have been tested for their effectiveness against various cancer cell lines. In one study, a related trifluoropropyl piperidine analogue demonstrated an EC value of 0.29 μM in inhibiting cell proliferation in HeLa cells . This suggests that the trifluoropropyl moiety may play a crucial role in enhancing the potency of these compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific protein targets involved in cancer pathways. The binding affinity of this compound to various biological targets is influenced by modifications in the trifluoropropyl group, which can significantly affect its pharmacodynamics.
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives reveal that the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. The following table summarizes findings from various studies on related compounds:
| Compound Name | Structure Characteristics | Biological Activity | EC (μM) |
|---|---|---|---|
| This compound | Piperidine with trifluoropropyl | Antitumor | 0.29 |
| 2-Methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole | Indole derivative | Antitumor | 0.29 |
| 1-(3,3,3-Trifluoropropyl)piperidin-4-one | Lacks methyl substitution | Lower activity | Not specified |
The data indicate that modifications to the piperidine ring and substituents can lead to varying degrees of biological activity.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies : A study focused on the compound's ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy. The compound's structural analogs were assessed for their IC values against Plk1 with promising results indicating potential for drug development .
- Inflammatory Response : Another investigation explored the anti-inflammatory properties of similar piperidine derivatives. These studies suggested that the trifluoropropyl modification could enhance the anti-inflammatory response in vitro .
Q & A
Q. What are the optimal synthetic routes for N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation of a piperidine precursor (e.g., N-methylpiperidin-4-amine) with a trifluoropropyl halide under basic conditions. For example, cesium carbonate or potassium carbonate in polar aprotic solvents like DMSO or acetonitrile facilitates nucleophilic substitution . Copper(I) catalysts (e.g., CuBr) may enhance reactivity in challenging substitutions, as seen in analogous trifluoropropyl-containing heterocycles . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, with yields optimized by controlling temperature (35–80°C) and reaction time (24–48 hours) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm for axial/equatorial H) and the trifluoropropyl group (δ 2.5–3.0 ppm for -CF₃-adjacent CH₂). The N-methyl group appears as a singlet near δ 2.2–2.5 ppm .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., error < 2 ppm). For example, a related trifluoromethylpiperidine derivative showed [M+H]⁺ at m/z 215.1324 .
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What role does the trifluoropropyl group play in the compound’s physicochemical properties?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP) and metabolic stability, as seen in fluorinated analogs. Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients, while experimental validation via HPLC retention times or shake-flask methods quantifies these properties. The electron-withdrawing nature of CF₃ may also reduce basicity of the piperidine nitrogen, affecting protonation states under physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies in coupling constants or peak multiplicities often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To freeze rotamers and simplify splitting (e.g., at −40°C in CD₂Cl₂) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For example, HSQC can distinguish piperidine CH₂ groups from trifluoropropyl signals .
- HPLC-MS Purity Checks : Rule out impurities contributing to anomalous peaks .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Isotopic Labeling : Replace labile protons (e.g., N-methyl or piperidine H) with deuterium to slow CYP450-mediated oxidation .
- Structural Analog Synthesis : Introduce steric hindrance (e.g., bulky substituents on piperidine) or replace metabolically vulnerable sites (e.g., replacing secondary amines with tertiary analogs) .
- In Vitro Assays : Use liver microsomes or hepatocytes to identify major metabolites, guiding iterative design .
Q. How does the trifluoropropyl moiety influence binding affinity in receptor-targeted studies?
- Methodological Answer :
- Molecular Docking : Compare binding poses of trifluoropropyl-containing analogs vs. non-fluorinated counterparts in target proteins (e.g., GPCRs or enzymes). Fluorine’s electronegativity may enhance polar interactions or induce conformational changes .
- SAR Studies : Synthesize analogs with varying fluorinated chain lengths (e.g., -CH₂CF₃ vs. -CH₂CF₂CF₃) to map steric/electronic effects on IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kₒₙ/kₒff) to correlate structure with avidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
